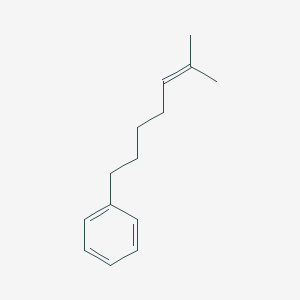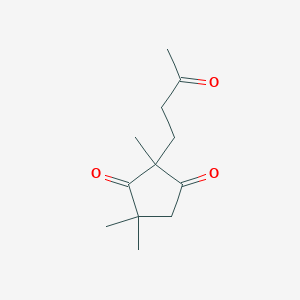![molecular formula C10H14ClNO6S2 B14344893 2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) CAS No. 91812-99-6](/img/structure/B14344893.png)
2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is a chemical compound with a complex structure that includes an amino group, a chloro group, and two sulfonyl groups attached to a phenylene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the core phenylene ring structure. The amino and chloro groups are introduced through specific substitution reactions, while the sulfonyl groups are added via sulfonation reactions. The final step involves the attachment of ethan-1-ol groups to the sulfonyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
化学反应分析
Types of Reactions
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The amino and chloro groups can interact with enzymes or receptors, while the sulfonyl groups may participate in redox reactions or form covalent bonds with biomolecules. These interactions can modulate biological processes and lead to various effects.
相似化合物的比较
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but lacks the ethan-1-ol groups.
3-Amino-6-chloro-4-phenylquinolin-2-ol: Contains a quinoline ring instead of a phenylene ring.
5-Chloro-2,4-disulfamylaniline: Similar sulfonyl and chloro groups but different overall structure.
Uniqueness
2,2’-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is unique due to the presence of both ethan-1-ol groups attached to the sulfonyl groups, which can influence its solubility, reactivity, and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
属性
CAS 编号 |
91812-99-6 |
|---|---|
分子式 |
C10H14ClNO6S2 |
分子量 |
343.8 g/mol |
IUPAC 名称 |
2-[2-amino-4-chloro-5-(2-hydroxyethylsulfonyl)phenyl]sulfonylethanol |
InChI |
InChI=1S/C10H14ClNO6S2/c11-7-5-8(12)10(20(17,18)4-2-14)6-9(7)19(15,16)3-1-13/h5-6,13-14H,1-4,12H2 |
InChI 键 |
MQFQYDLXCMGBMA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)CCO)S(=O)(=O)CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
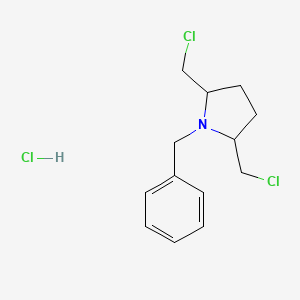
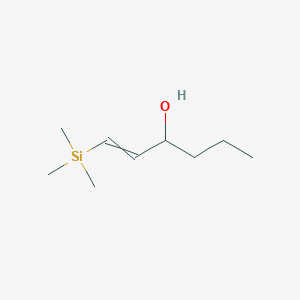
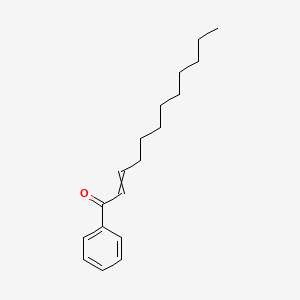
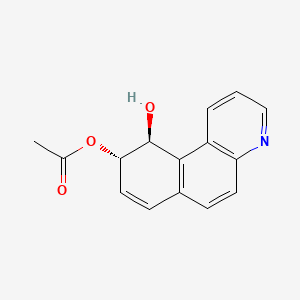
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

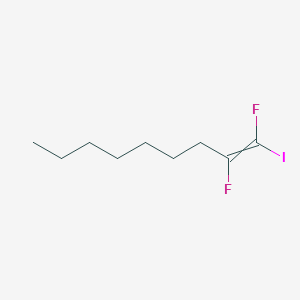
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
